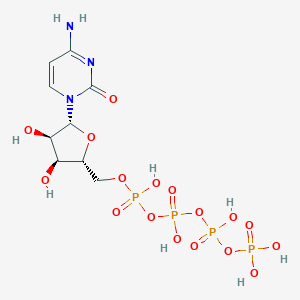
Cytidine 5'-tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5'-tetraphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H17N3O17P4 and its molecular weight is 563.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Research
Cytidine 5'-tetraphosphate is crucial for understanding RNA synthesis and metabolism. It serves as a substrate in various enzymatic reactions, allowing researchers to explore cellular processes more deeply. For instance, CTP is involved in the synthesis of RNA molecules, which is fundamental for gene expression and regulation.
Key Findings:
- RNA Synthesis : CTP is essential for the transcription of RNA from DNA, contributing to the formation of messenger RNA (mRNA) and ribosomal RNA (rRNA).
- Enzymatic Reactions : It acts as a substrate for various enzymes, facilitating biochemical pathways crucial for cellular function .
Pharmaceutical Development
This compound has significant implications in drug formulation, particularly in developing antiviral and anticancer therapies. Its role in enhancing the efficacy of certain medications makes it a valuable compound in pharmaceutical research.
Applications:
- Antiviral Therapies : CTP derivatives are explored as potential antiviral agents due to their ability to inhibit viral replication.
- Anticancer Treatments : Research indicates that CTP can enhance the effectiveness of chemotherapeutic agents by promoting apoptosis in cancer cells .
Genetic Engineering
In genetic engineering, this compound is utilized in synthesizing RNA molecules. This application is vital for creating RNA-based therapeutics and vaccines, which are increasingly important in modern medicine.
Notable Uses:
- RNA Therapeutics : CTP is used to produce synthetic mRNAs that can be employed in gene therapy and vaccination strategies.
- Vaccine Development : Its role in mRNA synthesis positions it as a critical component in developing mRNA vaccines, particularly evident during the COVID-19 pandemic .
Cellular Signaling Studies
This compound is involved in cellular signaling pathways, allowing scientists to investigate its effects on cell communication and function. Understanding these pathways is essential for elucidating disease mechanisms.
Insights:
- Signaling Pathways : CTP participates in signaling cascades that regulate various cellular responses, including growth, differentiation, and apoptosis.
- Disease Mechanisms : Research into CTP's role in signaling can provide insights into diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Propriétés
Numéro CAS |
10592-99-1 |
|---|---|
Formule moléculaire |
C9H17N3O17P4 |
Poids moléculaire |
563.14 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
ZBQGNTDXMLQDQJ-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
10592-99-1 |
Synonymes |
cytidine 5'-tetraphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















